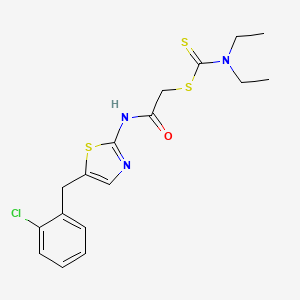
2-((5-(2-Chlorobenzyl)thiazol-2-yl)amino)-2-oxoethyl diethylcarbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen in the ring. Thiazole rings are found in many biologically active substances and are a common motif in pharmaceuticals .
Molecular Structure Analysis
The compound likely has a complex molecular structure due to the presence of multiple functional groups, including a thiazole ring, an amine group, and a carbamodithioate group. These groups can participate in various chemical reactions .Chemical Reactions Analysis
Thiazole derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Thiazole derivatives are generally stable compounds. They may exhibit varying degrees of solubility in water and organic solvents, depending on the substituents present .Aplicaciones Científicas De Investigación
Synthesis of Novel Chemical Structures
The synthesis and characterization of novel chemical structures incorporating thiazole moieties have been a significant area of research. For example, the work by Cao (2013) involved synthesizing novel 1,3,4-thiadiazoles containing an oxime ether moiety, showcasing the utility of thiazole derivatives in creating diverse chemical entities with potential biological activities Cao, 2013. Similarly, Gomha and Khalil (2012) demonstrated the ultrasound-promoted synthesis of thiazole derivatives bearing a coumarin nucleus, highlighting the rapid synthesis techniques applicable to thiazole-based compounds and their cytotoxic activity evaluation Gomha & Khalil, 2012.
Biological Activity Evaluation
Research on thiazole derivatives extends into evaluating their biological activities, such as antimicrobial, antitumor, and antifilarial properties. Özil et al. (2015) explored the microwave-promoted synthesis of 1,2,4-triazole derivatives, including thiazole components, to assess their antimicrobial, anti-lipase, and antiurease activities, illustrating the broad spectrum of biological applications of these compounds Özil, Bodur, Ülker, & Kahveci, 2015. Kumar et al. (1993) focused on synthesizing 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents, demonstrating the significant biological potential of thiazole derivatives in combating various diseases Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993.
Advanced Material Synthesis
The compound and its related thiazole derivatives have also found applications in advanced material synthesis. For instance, the creation of new mesogens containing the 1,3,4-oxadiazole fluorophore by Han et al. (2010), which exhibited mesomorphic behavior and photoluminescent properties, opens up applications in materials science, especially in the development of liquid crystal displays and organic light-emitting diodes Han, Wang, Zhang, & Zhu, 2010.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
[2-[[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3OS3/c1-3-21(4-2)17(23)24-11-15(22)20-16-19-10-13(25-16)9-12-7-5-6-8-14(12)18/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYOZSQKQLKAUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)NC1=NC=C(S1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
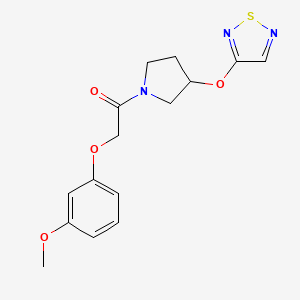
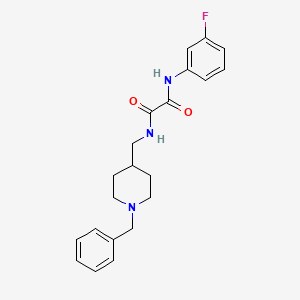

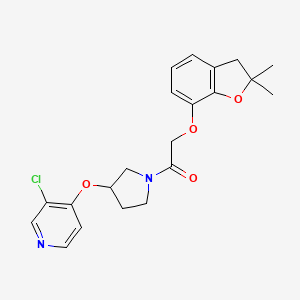
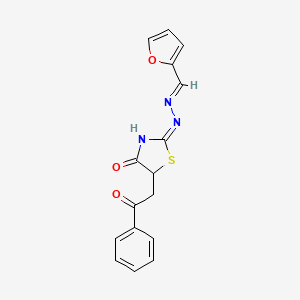
![(R)-5,16-Dimethoxy-4,17-dihydro-1H-cyclopenta[6,7]cycloocta[2,1-a:3,4-a']dinaphthalene (mixture of double bond isomers 2.2:1)](/img/structure/B2742914.png)
![3-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)propanamide](/img/structure/B2742916.png)

![N-(2-chlorobenzyl)-2-(8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2742920.png)
![6-(5-Chloro-2-methylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742922.png)
![N-(4-acetylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2742923.png)
![N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide](/img/structure/B2742924.png)
![1-(4-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}cyclopentane-1-carboxamide](/img/structure/B2742927.png)

